molecular formula C11H15ClN2O B1488535 4-Chloro-2-[(piperazin-1-yl)methyl]phenol CAS No. 1178498-52-6

4-Chloro-2-[(piperazin-1-yl)methyl]phenol

Cat. No. B1488535
CAS RN: 1178498-52-6
M. Wt: 226.7 g/mol
InChI Key: RSXKMPXCUPCYIC-UHFFFAOYSA-N
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Description

“4-Chloro-2-[(piperazin-1-yl)methyl]phenol” is a chemical compound with the CAS Number: 178928-59-1 . It has a molecular weight of 212.68 . The compound is stored at room temperature and is in powder form .


Synthesis Analysis

The synthesis of similar compounds involves various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . In one study, the 2, 4-dichloroquinazoline was synthesized and reacted with different N-substituted piperazines to obtain a series of title compounds .


Molecular Structure Analysis

The InChI Code for the compound is 1S/C11H15ClN2O.2ClH/c12-10-7-9(1-2-11(10)15)8-14-5-3-13-4-6-14;;/h1-2,7,13,15H,3-6,8H2;2*1H . The InChI key is CRZKCBUZLVZUFM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 299.63 . It is a powder that is stored at room temperature .

Scientific Research Applications

PI3K/mTOR Inhibitors Synthesis

This compound can be utilized in the synthesis of PI3K/mTOR inhibitors, which are crucial in cancer treatment due to their role in cell growth and survival pathways. The synthetic routes involving this compound can lead to the creation of inhibitors bearing a thiopyrano [4,3-d] pyrimidine nucleus, which may offer therapeutic benefits in oncology .

Neuroleptic Drug Development

Derivatives of piperazine, such as Perphenazine, have been used as tranquilizers primarily in the treatment of psychotics. They possess antimetic properties and are used as anesthetics in veterinary medicine. The compound could potentially be modified to enhance its neuroleptic properties while reducing sedative effects .

Radioligand Displacement Assays

The compound may be involved in radioligand displacement assays to screen for D2 and 5-HT2A affinity, which are important in the development of new chemical entities (NCEs) for treating neurological disorders .

Anticonvulsant Activity

Substituted quinazolines with piperazine derivatives have shown anticonvulsant activity. The compound “4-Chloro-2-[(piperazin-1-yl)methyl]phenol” could be synthesized into various derivatives to evaluate their potential anticonvulsant effects .

Antipsychotic Activity

Piperazine derivatives have been synthesized and evaluated for antipsychotic activity. The compound could be used to create new derivatives with potential antipsychotic properties .

PAK4 Inhibitors

Novel diaminoquinazoline derivatives, which include piperazine structures, have been designed as p21-activated kinase 4 (PAK4) inhibitors. These compounds have shown significant inhibitory activity and could lead to new treatments for diseases where PAK4 is implicated .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

4-chloro-2-(piperazin-1-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c12-10-1-2-11(15)9(7-10)8-14-5-3-13-4-6-14/h1-2,7,13,15H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXKMPXCUPCYIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-[(piperazin-1-yl)methyl]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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